![molecular formula C17H13ClO3S B13144008 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- CAS No. 833489-92-2](/img/structure/B13144008.png)
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry. This compound, in particular, features a chloro and a thioether group, which can significantly influence its chemical and physical properties.
Preparation Methods
The synthesis of 1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione typically involves the functionalization of anthracene at the 9,10-positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs boron reagents and palladium catalysts to introduce various substituents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Photophysics: The compound is studied for its fluorescence and phosphorescence properties, which are useful in designing sensors and imaging agents.
Medicinal Chemistry: Anthracene derivatives, including this compound, are explored for their potential as anticancer agents and in photodynamic therapy.
Industrial Applications: It is used in the synthesis of dyes and pigments, benefiting from its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione involves its interaction with molecular targets through its chloro and thioether groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, influencing the compound’s biological activity . The pathways involved may include the generation of reactive oxygen species (ROS) in photodynamic therapy, leading to cell apoptosis .
Comparison with Similar Compounds
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthraquinone: A simpler derivative with significant applications in dye synthesis and medicinal chemistry.
Properties
CAS No. |
833489-92-2 |
|---|---|
Molecular Formula |
C17H13ClO3S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-chloro-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO3S/c1-21-8-9-22-13-7-3-5-11-15(13)17(20)14-10(16(11)19)4-2-6-12(14)18/h2-7H,8-9H2,1H3 |
InChI Key |
RRFVYTJFAOUYOF-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
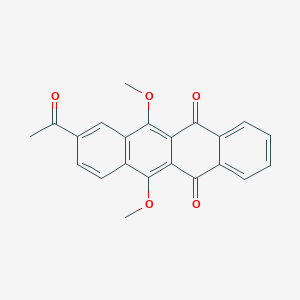
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
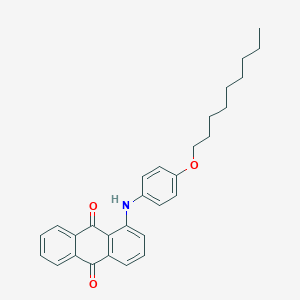
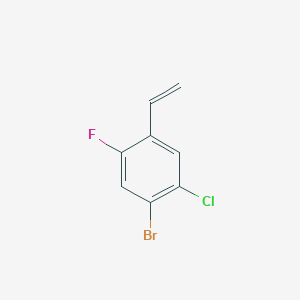
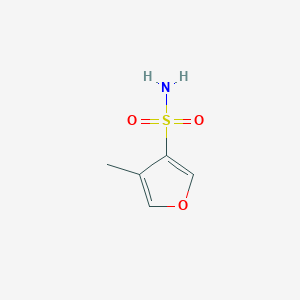
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
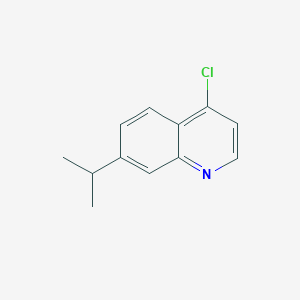
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
